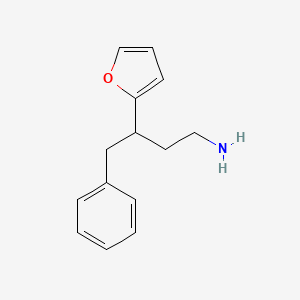
3-糠基-4-苯基丁胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Furan-2-yl-4-phenyl-butylamine is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Furan-2-yl-4-phenyl-butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Furan-2-yl-4-phenyl-butylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究
该化合物已被用于开发一种可能用于治疗肺癌的新型查尔酮系列 . 这些新型查尔酮的理论和分子机制研究表明,它们对肺癌具有不同的细胞毒性作用 . 在体外,MTT 测定法用于测量这些新型查尔酮对 A549 肺癌细胞系的细胞毒性作用 .
抗菌活性
包括“3-糠基-4-苯基丁胺”在内的呋喃衍生物已被合成和研究其抗菌活性 . 这些化合物在对抗微生物耐药性方面显示出潜力,这是由于目前可用的抗菌药物无效导致的全球性问题 .
抗病毒活性
包括“3-糠基-4-苯基丁胺”在内的含呋喃化合物经常用于抗病毒研究 . 这些化合物在对抗各种病毒感染方面显示出潜力 .
抗真菌活性
与抗病毒活性类似,含呋喃化合物也已被用于抗真菌研究 . 这些化合物在对抗各种真菌感染方面显示出潜力 .
抗炎和镇痛活性
含呋喃化合物已被用于与抗炎和镇痛(止痛)活性相关的研究 . 这些化合物在减少炎症和缓解疼痛方面显示出潜力 .
抗抑郁和抗焦虑活性
研究表明,含呋喃化合物具有潜在的抗抑郁和抗焦虑(减少焦虑)活性 . 这些化合物可能有助于治疗抑郁症和焦虑症等精神疾病 .
作用机制
Mode of Action
It is known that the biological action of compounds with similar structures is often due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
生化分析
Biochemical Properties
3-Furan-2-yl-4-phenyl-butylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily through its furan and phenyl groups, which can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways .
Cellular Effects
3-Furan-2-yl-4-phenyl-butylamine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 3-Furan-2-yl-4-phenyl-butylamine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. It may also influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Furan-2-yl-4-phenyl-butylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, which may be due to its stable interaction with cellular components .
Dosage Effects in Animal Models
The effects of 3-Furan-2-yl-4-phenyl-butylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways without causing toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Furan-2-yl-4-phenyl-butylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of 3-Furan-2-yl-4-phenyl-butylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and efficacy in biochemical and pharmacological applications .
Subcellular Localization
3-Furan-2-yl-4-phenyl-butylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
属性
IUPAC Name |
3-(furan-2-yl)-4-phenylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTXUDSXGALJHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCN)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)


![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)


